

Application Notes and Protocols for K118 in Long-Term Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies with **K118**, a water-soluble inhibitor of SH2-containing inositol 5' phosphatase 1 (SHIP1). **K118** has shown promise in preclinical models for reversing age- and diet-associated obesity and metabolic syndrome.[1][2]

Introduction to K118

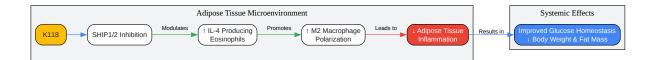
K118 is a small molecule inhibitor of SHIP1, an enzyme that plays a crucial role in intracellular signaling pathways, including the PI3K pathway. By inhibiting SHIP1, **K118** modulates immune responses and has demonstrated therapeutic potential in metabolic diseases.[1][3] Preclinical studies in mice have shown that **K118** treatment can lead to significant reductions in body weight, and fat mass, and improvements in glucose homeostasis.[1][4]

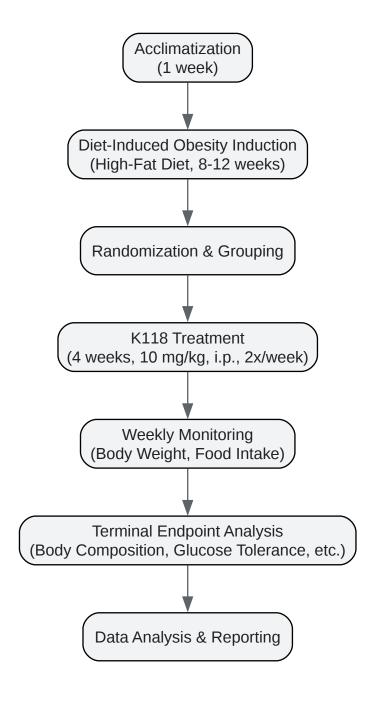
Mechanism of Action:

K118 is a pan-SHIP1/2 inhibitor, meaning it targets both SHIP1 and SHIP2 paralogs.[3][5] SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed. The therapeutic effects of K118 in metabolic disease are believed to be mediated through the modulation of immune cells within the visceral adipose tissue (VAT). Treatment with K118 has been shown to increase the presence of IL-4-producing eosinophils, which in turn promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype.[1] This

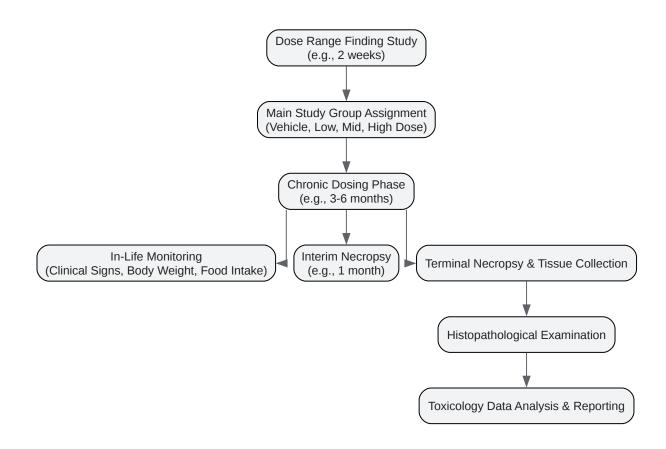


shift in the immune microenvironment helps to reduce chronic inflammation associated with obesity and improve metabolic parameters.









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References

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